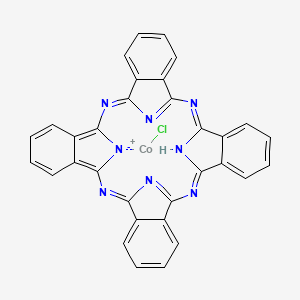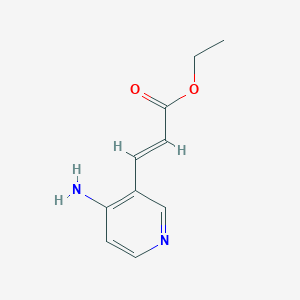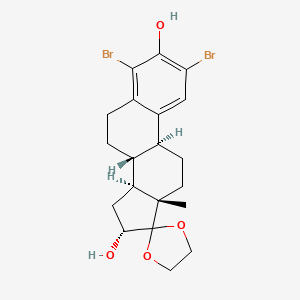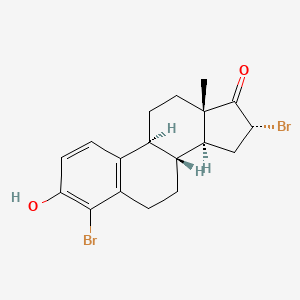
Neurodye RH-461
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neurodye RH-461, also known as N-(4-Trimethylammoniumpropyl)-4-(4-(4-(diethylamino)phenyl)butadienyl)pyridinium diacetate, is a fluorescent dye widely used in neuroscience research. It is known for its reddish appearance and solid-state form. This compound is primarily utilized as a neuronal tracer and staining agent .
Métodos De Preparación
The synthesis of Neurodye RH-461 involves a series of chemical reactions. The synthetic route typically includes the formation of the pyridinium core, followed by the introduction of the butadienyl and diethylamino groups. The final step involves the quaternization of the pyridinium nitrogen with trimethylammoniumpropyl. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Neurodye RH-461 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Neurodye RH-461 has a wide range of applications in scientific research, including:
Neuroscience: Used as a neuronal tracer and staining agent to visualize and study neuronal structures and pathways.
Cell Biology: Employed in cell labeling and imaging to track cellular processes and interactions.
Medicine: Utilized in diagnostic imaging to detect and monitor various medical conditions.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mecanismo De Acción
The mechanism of action of Neurodye RH-461 involves its ability to bind to specific molecular targets within cells. The compound’s fluorescent properties allow it to emit light when excited by specific wavelengths, making it useful for imaging and visualization. The molecular targets and pathways involved in its action include neuronal membranes and intracellular structures .
Comparación Con Compuestos Similares
Neurodye RH-461 is unique compared to other similar compounds due to its specific chemical structure and fluorescent properties. Similar compounds include:
Neurodye RH-237: Another fluorescent dye used in neuroscience research with slightly different spectral properties.
Neurodye RH-414: Known for its use in cell labeling and imaging with different excitation and emission wavelengths.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound a unique and valuable tool in scientific research .
Propiedades
IUPAC Name |
3-[4-[(1Z,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3.2BrH/c1-6-27(7-2)25-15-13-23(14-16-25)11-8-9-12-24-17-20-26(21-18-24)19-10-22-28(3,4)5;;/h8-9,11-18,20-21H,6-7,10,19,22H2,1-5H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTJMUJHRGTONC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C\C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)

![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)

![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)


![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
